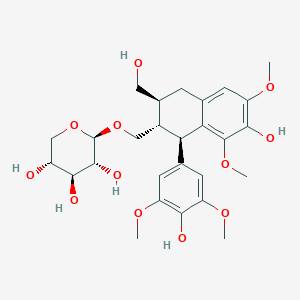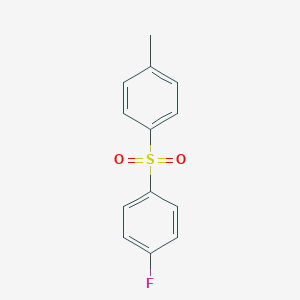![molecular formula C20H26INO8 B161810 (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 135500-23-1](/img/structure/B161810.png)
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique bicyclic structure and the presence of an iodophenyl group, which imparts distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(4-iodophenyl)-8-methyl-, methyl ester involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is typically achieved through a Diels-Alder reaction, followed by functional group modifications.
Introduction of the iodophenyl group: This step involves electrophilic aromatic substitution reactions, where iodine is introduced to the phenyl ring.
Esterification: The carboxylic acid group is converted to its methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the iodophenyl group, converting it to a phenyl group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido and cyano derivatives.
科学研究应用
8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(4-iodophenyl)-8-methyl-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The compound exerts its effects through interactions with specific molecular targets. The iodophenyl group is known to interact with various enzymes and receptors, modulating their activity. The bicyclic structure allows for unique binding interactions, enhancing the compound’s specificity and potency.
相似化合物的比较
Similar Compounds
8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 8-(3-fluoropropyl)-3-(4-iodophenyl)-, methyl ester: Similar structure but with a fluoropropyl group instead of a methyl group.
8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(4-iodophenyl)-8-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-, methyl ester: Contains a sulfonyl group, providing different chemical properties.
Uniqueness
The presence of the iodophenyl group and the specific stereochemistry of 8-Azabicyclo(321)octane-2-carboxylic acid, 3-(4-iodophenyl)-8-methyl-, methyl ester makes it unique
属性
CAS 编号 |
135500-23-1 |
|---|---|
分子式 |
C20H26INO8 |
分子量 |
535.3 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H20INO2.C4H6O6/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;5-1(3(7)8)2(6)4(9)10/h3-6,12-15H,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,13+,14+,15-;1-,2-/m01/s1 |
InChI 键 |
MBWQTWJQWALKCN-IUFLRUDPSA-N |
SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
手性 SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid](/img/structure/B161735.png)









